molecular formula C15H22O2 B6328821 5-Phenylpentanoic acid tert-butyl ester CAS No. 1049037-20-8

5-Phenylpentanoic acid tert-butyl ester

Cat. No. B6328821
CAS RN: 1049037-20-8
M. Wt: 234.33 g/mol
InChI Key: WHDLNLHBWLASHZ-UHFFFAOYSA-N
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Description

5-Phenylpentanoic acid tert-butyl ester, also known as 5-PPA-TBE, is a synthetic organic compound with a wide range of applications in the scientific research community. 5-PPA-TBE is a versatile compound, as it can be used in a variety of experiments and processes, from drug discovery to biochemistry and physiology.

Scientific Research Applications

  • Synthesis and Enantiomeric Excess Determination :

    • The synthesis of optically active α-mercapto derivatives, including the tert-butyl ester, is essential for the preparation of compounds like 5-benzyl derivative and 5-phenyl-1,3-oxathiolan-4-one. This process is crucial for obtaining compounds with high enantiomeric excess, which are pivotal in stereochemical studies and applications (Strijtveen & Kellogg, 1987).
  • Dendrimer Synthesis and Characterization :

    • The synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including modifications to their periphery, plays a significant role in the development of water-soluble dendritic macromolecules. These dendrimers are critical in studying solubility characteristics and for applications involving capillary electrophoresis and electrospray mass spectrometry (Pesak, Moore, & Wheat, 1997).
  • Component Synthesis in Cryptophycin-24 :

    • Tert-butyl esters are integral in the synthesis of components for cryptophycins, specifically in the efficient protocols for synthesizing major components of cryptophycins. These are significant in the study and production of compounds with potential therapeutic applications (Eggen et al., 2000).
  • Multigram Asymmetric Synthesis :

    • The multigram asymmetric synthesis of chiral tetraazamacrocycles, using tert-butyl esters, highlights their importance in the manufacturing process of magnetic resonance imaging (MRI) contrast agents. This demonstrates the tert-butyl ester's role in producing high purity compounds for medical imaging applications (Levy et al., 2009).
  • Stereoselective Synthesis in Amino Acids :

    • Tert-butyl esters are used in the stereoselective synthesis of γ-fluorinated α-amino acids. Their role in the synthesis process is crucial for producing specific enantiomerically enriched amino acids, which are vital in pharmaceutical and biochemical research (Laue, Kröger, Wegelius, & Haufe, 2000).
  • Deprotection in Organic Synthesis :

    • Tert-butyl esters are subject to deprotection using aqueous phosphoric acid, a process essential in organic synthesis. This method preserves the stereochemical integrity of substrates and is important for the synthesis of compounds like clarithromycin derivatives (Li et al., 2006).

properties

IUPAC Name

tert-butyl 5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDLNLHBWLASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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